

Physicochemical analysis of BDDE-crosslinked dermal fillers

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Compound of Interest

Compound Name: 1,4-Butanediol diglycidyl ether

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A Comparative Guide to the Physicochemical Analysis of BDDE-Crosslinked Dermal Fillers

Introduction

Hyaluronic acid (HA) is a naturally occurring polysaccharide and a primary component of the skin's extracellular matrix, where it plays a crucial role in hydration and lubrication.[1][2] In its natural state, HA has a short half-life in the body, making it unsuitable for long-lasting soft tissue augmentation.[3][4] To enhance its stability and in vivo residence time, HA is chemically modified through crosslinking. The most common crosslinking agent used in commercial dermal fillers is **1,4-butanediol diglycidyl ether** (BDDE).[1][2][5] This process creates a three-dimensional hydrogel network, transforming the viscous HA solution into a viscoelastic gel capable of restoring volume and correcting wrinkles.[6]

The physicochemical properties of these BDDE-crosslinked HA fillers are critical determinants of their clinical performance, including lifting capacity, tissue integration, longevity, and safety. [7][8] Measuring these properties provides essential data for researchers and developers to predict in vivo behavior and for clinicians to select the appropriate product for a specific aesthetic application.[6][7] This guide provides a comparative overview of the key physicochemical parameters, details the experimental protocols for their analysis, and presents comparative data for various commercial fillers.

Key Physicochemical Parameters and Analytical Methods



The performance of an HA dermal filler is defined by a combination of its physical and chemical characteristics. The following sections detail the most critical parameters and the standard methodologies used for their evaluation.

Rheological Properties

Rheology is the study of the flow and deformation of materials. For HA fillers, rheological properties describe how the gel behaves under stress, which is crucial for predicting its injection behavior, resistance to deformation from facial movements, and tissue-lifting capacity. [9][10] These properties are determined using an oscillatory rheometer.[9][11]

Key Rheological Parameters:

- Storage Modulus (G'): Also known as the elastic modulus, G' represents the elastic (solid-like) component of the gel.[12][13] It measures the energy stored during deformation and reflects the gel's firmness and ability to resist shear forces.[12][13] A higher G' indicates a stiffer gel with greater lifting capacity.[14][15]
- Loss Modulus (G"): Also known as the viscous modulus, G" represents the viscous (liquid-like) component.[12][13] It measures the energy dissipated as heat during deformation.[12] All HA fillers are predominantly elastic, meaning G' is significantly higher than G".[16]
- Complex Modulus (G)*: This represents the overall resistance of the gel to deformation.[12]
 [15]
- Tan Delta (δ): Calculated as the ratio of G"/G', tan delta indicates whether the material is more solid-like or liquid-like.[12][16] For HA fillers, this value is typically less than 1, confirming their predominantly elastic nature.[16][17]

Experimental Protocol: Oscillatory Rheometry This protocol describes a typical method for characterizing the viscoelastic properties of an HA filler.[11][18]

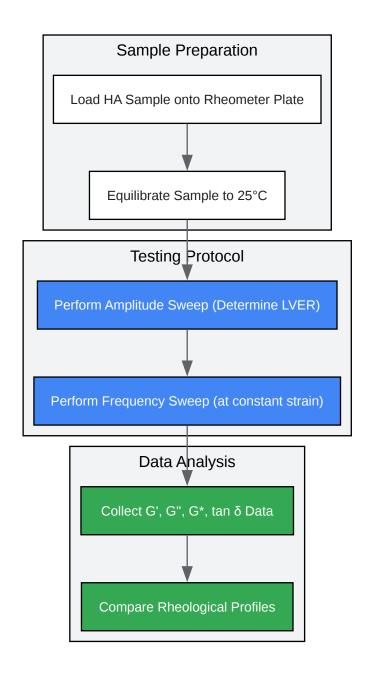
- Instrumentation: A rotational rheometer equipped with a parallel plate geometry (e.g., 40 mm diameter) and a Peltier temperature control system is used.[11][18]
- Sample Loading: The HA filler sample is carefully loaded between the plates. A standard loading sequence is applied to ensure a consistent and controlled protocol for all samples.



[11]

- Equilibration: The sample is allowed to equilibrate at a standard temperature, typically 25°C or 37°C.[6][11]
- Amplitude Sweep: A strain amplitude sweep test is performed at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).[18] The LVER is the range of strain where the material's structure is not disrupted, and G' and G' remain constant.
- Frequency Sweep: A frequency sweep test is then conducted at a constant strain chosen from within the LVER.[18] The frequency is varied (e.g., from 0.1 to 10 Hz) to measure G', G", G*, and tan delta as a function of frequency.[18]
- Data Analysis: The resulting values are plotted and compared. G' is typically reported at a specific frequency (e.g., 1 Hz) for comparative purposes.[19]





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Workflow for Rheological Characterization.

Degree of Crosslinking and Modification

The extent of BDDE crosslinking is a fundamental parameter that influences gel strength, swelling, and resistance to enzymatic degradation.[16][20][21]

Key Crosslinking Parameters:

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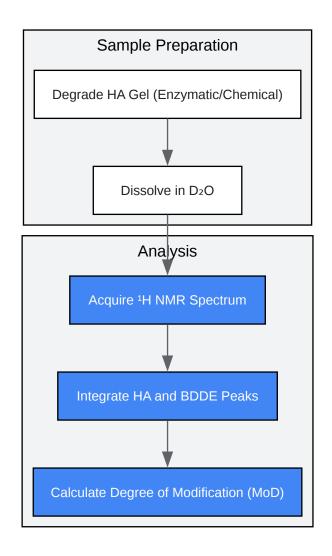


- Degree of Modification (MoD): This is the molar ratio of the total BDDE (both mono-linked and double-linked) to the HA disaccharide units.[20][22] It represents the total modification of the HA chains.[20] For most commercial fillers, the MoD is reported to be between 1% and 10%.[15][20]
- Crosslinker Ratio (CrR): This indicates the efficiency of the crosslinking reaction,
 representing the fraction of BDDE that is double-linked (effectively creating a crosslink)
 compared to all linked BDDE molecules.[22]

Experimental Protocol: ¹H NMR Spectroscopy Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique used to determine the degree of modification.[20]

- Sample Preparation: The crosslinked HA gel is first degraded into smaller, soluble fragments.
 This is typically achieved through enzymatic degradation using hyaluronidase or chemical degradation via alkaline or acidic hydrolysis.
- Dissolution: The degraded sample is dissolved in deuterium oxide (D2O).
- NMR Analysis: The sample is analyzed using a high-resolution NMR spectrometer.
- Data Interpretation: The ¹H NMR spectrum will show characteristic peaks for the HA
 disaccharide unit and for the BDDE crosslinker. The degree of modification is calculated by
 integrating the signal from the BDDE protons and comparing it to the signal from the N-acetyl
 protons of the HA backbone.





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Workflow for Determining Degree of Modification.

Cohesivity

Cohesivity is the force holding the hydrogel together, determining its ability to remain intact and resist spreading after injection when subjected to compression and stretching forces from facial tissues.[17][23] A highly cohesive gel integrates well with tissue as a single implant, while a less cohesive, or more particulate, gel may disperse.[23]

Experimental Protocol: Drop Weight Method The drop weight method is a quantitative way to assess cohesivity.[23]

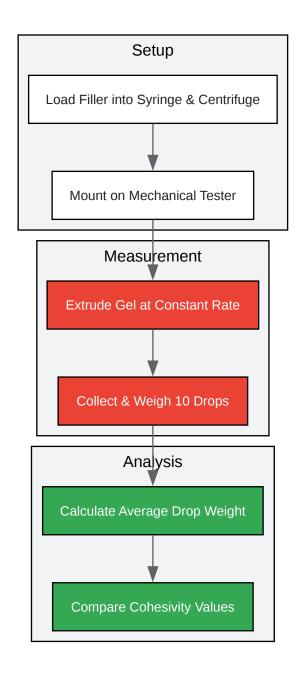






- Sample Loading: The HA filler is loaded into a 1-mL glass syringe, which is then centrifuged to remove any air bubbles.[23]
- Extrusion: The syringe is mounted on a mechanical testing instrument, and the gel is extruded at a constant, slow speed (e.g., 7.5 mm/min) through a standard gauge needle.[23]
- Data Collection: Once the extrusion flow is stable, a set number of drops (e.g., 10) are collected and weighed.[23]
- Calculation: The average weight per drop is calculated. A higher average drop weight suggests greater cohesivity, as the gel holds together more before detaching from the needle tip.





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Workflow for Cohesivity Measurement.

Water Uptake (Swelling Factor)

The swelling factor measures the ability of the HA gel to absorb water and expand, which is critical for predicting the initial volumizing effect after injection.[13][24] It is influenced by the HA concentration and the degree of crosslinking; a lower crosslinking density generally allows for higher water uptake.[13][16]



Experimental Protocol: Volume Change Measurement This protocol quantifies the swelling capacity by measuring the change in gel volume over time.[24]

- Initial Measurement: A precise volume (e.g., 1.0 mL) of the HA filler is deposited into a graduated vial.[24] The initial volume (V₁) is recorded.
- Hydration: The gel is immersed in a phosphate-buffered saline (PBS) solution at a physiological pH.
- Equilibration: The sample is incubated at a controlled temperature (e.g., 37°C) and allowed to swell until it reaches equilibrium (typically over several days).[24]
- Final Measurement: The final volume of the swollen gel (V_final) is recorded at equilibrium (e.g., after 7 days).[24]
- Calculation: The swelling factor is calculated as the ratio of the final volume to the initial volume (V_final / V1). The result can also be expressed as a percentage increase in volume.
 [24]

Residual BDDE

While BDDE is essential for crosslinking, any unreacted, residual BDDE must be removed through purification, as it can be cytotoxic at high concentrations.[22][25] Regulatory bodies mandate that the level of residual BDDE in the final product be extremely low, typically less than 2 parts per million (ppm).[3][4]

Experimental Protocol: LC-MS Analysis Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for quantifying trace amounts of residual BDDE.[3][26]

- Standard Curve Preparation: A standard calibration curve is prepared using known concentrations of BDDE (e.g., from 1 to 100 parts per billion).[3][26]
- Sample Preparation: The HA gel is treated to extract the residual BDDE into a suitable solvent.
- LC Separation: The extract is injected into an LC system, where the residual BDDE is separated from other components on a C18 column.[26]



- MS Detection: The eluent from the LC column is introduced into a mass spectrometer. The BDDE is ionized, and a specific mass transition is monitored for detection and quantification.

 [26]
- Quantification: The amount of residual BDDE in the sample is calculated by comparing its peak area to the standard calibration curve.[3]

Comparative Data of Commercial Dermal Fillers

The following table summarizes key physicochemical properties of several commercially available BDDE-crosslinked HA fillers, compiled from various scientific studies. It is important to note that methodologies can vary between studies, which may affect direct comparisons.



Product Family	HA Concentration (mg/mL)	G' (Elastic Modulus) (Pa)	Degree of Modification (MoD) (%)	Technology/Pl atform
Juvéderm	Vycross[7]			
Volbella	15	~150-275	7.73%[6]	
Vollure/Volift	17.5	~350-450	7.36%[6]	
Voluma	20	~400-600	9.4%[6]	_
Restylane	NASHA / OBT[7]			
Restylane-L	20	~500-750	<1%[15]	NASHA[24]
Lyft	20	~750-1000	<1%[15]	NASHA[24]
Defyne	20	~400-500	~7%[6]	OBT[7]
Refyne	20	~150-300	~6%[6]	OBT[7]
Belotero	СРМ			
Soft	20	~20-40	Data not consistently reported	
Balance	22.5	~100-150	Data not consistently reported	
Intense	25.5	~300-400	~8%[15]	_
Teosyal	RHA[7]			_
RHA 2	23	~100-150	3.1%[6]	
RHA 3	23	~200-300	3.6%[6]	_
RHA 4	23	~400-500	4.0%[6]	_

Note: G' values can vary significantly based on measurement frequency and temperature. The values presented are approximate ranges compiled from multiple sources for general



comparison.[11][12][15][19]

Conclusion

The physicochemical properties of BDDE-crosslinked dermal fillers are intricately linked to their manufacturing processes and directly influence their clinical behavior. Rheological parameters like G' dictate a filler's firmness and lifting ability, while cohesivity affects its tissue integration and resistance to migration. The degree of crosslinking is fundamental to gel strength and longevity, and the swelling factor predicts post-injection volume expansion. Rigorous quality control, including the quantification of residual BDDE, ensures product safety.

For researchers and developers, a comprehensive understanding of these parameters and their analytical methodologies is essential for designing next-generation fillers with tailored properties. For clinicians, this knowledge provides a scientific basis for selecting the optimal product to meet the specific anatomical needs and aesthetic goals of each patient, ultimately leading to safer and more predictable outcomes.

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